

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzenethiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dimethoxybenzenethiol**

Cat. No.: **B1353600**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2,6-Dimethoxybenzenethiol** is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group and two methoxy groups at the ortho positions. This substitution pattern imparts unique chemical and physical properties that make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the known chemical properties of **2,6-dimethoxybenzenethiol**, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of specific experimental data for this compound, information from closely related analogues is also discussed to provide a broader context for its potential behavior.

Core Physicochemical Properties

The physical properties of **2,6-dimethoxybenzenethiol** are not extensively documented in publicly available literature. However, some key data points have been reported by chemical suppliers. A summary of the available quantitative data is presented in Table 1. For context, data for structurally related compounds are also included.

Table 1: Physical and Chemical Properties of **2,6-Dimethoxybenzenethiol** and Related Compounds

Property	2,6-Dimethoxybenzenethiol	2,6-Dimethylbenzenethiol (Analogue)	2-Methoxybenzenethiol (Analogue)
Molecular Formula	C ₈ H ₁₀ O ₂ S	C ₈ H ₁₀ S	C ₇ H ₈ OS
Molecular Weight	170.23 g/mol	138.23 g/mol	140.20 g/mol
CAS Number	26163-11-1	118-72-9	7217-59-6
Melting Point	85-88 °C	Not Available	Not Available
Boiling Point	Not Available	122 °C at 50 mmHg	Not Available
Density	Not Available	1.038 g/mL at 25 °C	Not Available
Solubility	Not Available	Slightly soluble in water	Not Available

Spectroscopic Data

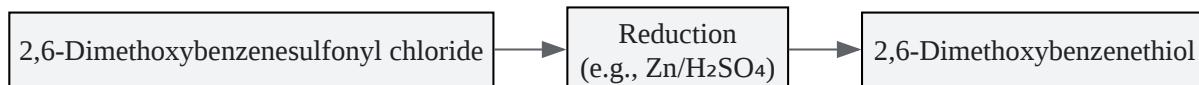
Detailed experimental spectra for **2,6-dimethoxybenzenethiol** are not readily available in public databases. However, the expected spectroscopic characteristics can be inferred from the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the thiol proton (-SH), the chemical shift of which can be influenced by solvent and concentration. The aromatic protons will likely appear as a multiplet, and the methoxy groups will exhibit a singlet peak.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with those bonded to the methoxy and thiol groups having characteristic chemical shifts. The carbon atoms of the methoxy groups will also produce a distinct signal.

Infrared (IR) Spectroscopy: The IR spectrum of **2,6-dimethoxybenzenethiol** is expected to exhibit characteristic absorption bands for its functional groups. The S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are

expected above 3000 cm^{-1} , while C-O stretching from the methoxy groups will likely be observed in the $1200\text{-}1250\text{ cm}^{-1}$ (asymmetric) and $1000\text{-}1050\text{ cm}^{-1}$ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the $1400\text{-}1600\text{ cm}^{-1}$ range.


Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for **2,6-dimethoxybenzenethiol** would be observed at an m/z corresponding to its molecular weight (170.23). Common fragmentation patterns for aromatic thiols may include the loss of the thiol group or fragments from the methoxy substituents.

Synthesis and Reactivity

Synthesis of Aryl Thiols

While a specific, detailed experimental protocol for the synthesis of **2,6-dimethoxybenzenethiol** is not readily available, general methods for the synthesis of aryl thiols can be adapted. One common approach is the reduction of the corresponding benzenesulfonyl chloride.

A generalized workflow for the synthesis of a thiophenol from a sulfonyl chloride is depicted below.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of a thiophenol.

Experimental Protocol: General Reduction of a Benzenesulfonyl Chloride

This protocol describes a general method for the reduction of a benzenesulfonyl chloride to the corresponding thiophenol, which could be adapted for the synthesis of **2,6-dimethoxybenzenethiol**.

Materials:

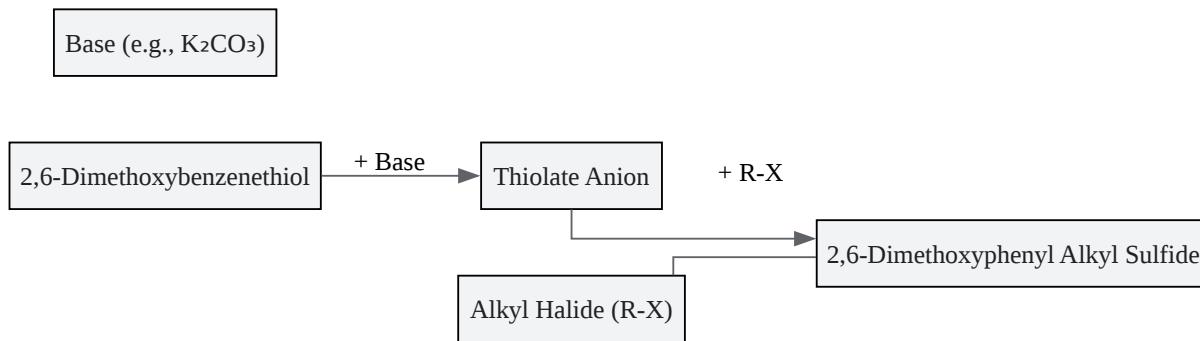
- 2,6-Dimethoxybenzenesulfonyl chloride

- Zinc dust
- Sulfuric acid (concentrated)
- Tetrahydrofuran (THF)
- Methylene chloride
- Water

Procedure:

- Dissolve the 2,6-dimethoxybenzenesulfonyl chloride in THF with stirring.
- Carefully add a mixture of concentrated sulfuric acid and water to the solution.
- Add zinc dust portion-wise to the reaction mixture, maintaining the temperature between 50-55 °C.
- Continue stirring the reaction overnight at room temperature.
- Remove the THF by rotary evaporation.
- Work up the reaction mixture with water and extract the product with methylene chloride.
- The organic layers are combined, dried, and the solvent is evaporated to yield the crude **2,6-dimethoxybenzenethiol**.
- Purification can be achieved by distillation under reduced pressure or by column chromatography.

Chemical Reactivity


The reactivity of **2,6-dimethoxybenzenethiol** is dictated by the presence of the thiol (-SH) and methoxy (-OCH₃) functional groups.

- Thiol Group Reactivity: The thiol group is nucleophilic and can participate in various reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. The acidity of

the thiol proton allows for the formation of a thiolate anion in the presence of a base, which is a stronger nucleophile.

- **Aromatic Ring Reactivity:** The two methoxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions.

A potential reaction pathway involving the nucleophilic thiol is its reaction with an alkyl halide to form a thioether.

[Click to download full resolution via product page](#)

Figure 2: General S-alkylation reaction of an aryl thiol.

Biological and Pharmacological Relevance

Specific studies on the biological activity of **2,6-dimethoxybenzenethiol** are limited. However, the structural motifs of dimethoxy-substituted aromatic rings and thiophenols are present in various biologically active molecules. For instance, some dimethoxy-substituted compounds have been investigated for their antioxidant and antimicrobial properties. Thiols are known to play crucial roles in biological systems, often acting as antioxidants or participating in enzymatic reactions. The presence of both functionalities in **2,6-dimethoxybenzenethiol** suggests it could be a valuable scaffold for the development of new therapeutic agents.

Conclusion:

This technical guide has summarized the currently available information on the chemical properties of **2,6-dimethoxybenzenethiol**. While specific experimental data for many of its physicochemical properties and detailed experimental protocols are not widely published, this document provides a foundational understanding based on available data and the known chemistry of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in organic synthesis and drug development.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzenethiol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353600#2-6-dimethoxybenzenethiol-chemical-properties\]](https://www.benchchem.com/product/b1353600#2-6-dimethoxybenzenethiol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com